
Carbamoyl phosphate
Vue d'ensemble
Description
Le phosphate d'aminocarbonyle dihydrogène, également connu sous le nom de carbamoyl phosphate, est un composé chimique de formule CH₄NO₅P. Il est un intermédiaire essentiel dans la biosynthèse des pyrimidines et de l'arginine/urée. Ce composé joue un rôle crucial dans diverses voies métaboliques, en particulier dans le cycle de l'urée et la synthèse des nucléotides pyrimidiques .
Applications De Recherche Scientifique
Aminocarbonyl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It plays a vital role in the urea cycle and pyrimidine biosynthesis, making it essential for studying metabolic pathways.
Medicine: It is involved in the synthesis of nucleotides, which are crucial for DNA and RNA synthesis. This makes it important for research in genetics and molecular biology.
Industry: It is used in the production of fertilizers and other industrial chemicals.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le phosphate d'aminocarbonyle dihydrogène peut être synthétisé chimiquement à partir de dihydrogénophosphate et de cyanate. La réaction implique généralement le mélange de ces deux réactifs dans des conditions contrôlées pour former le produit souhaité .
Méthodes de production industrielle
En milieu industriel, le phosphate d'aminocarbonyle dihydrogène est produit par des méthodes enzymatiques. Trois classes différentes d'enzymes sont utilisées : la synthétase de carbamoyl phosphate à base de protéines de type repliement ATP-grasp, la synthétase de this compound de type kinase-carbamate à repliement de kinase d'acide aminé et la transcarbamylase catabolique. Ces enzymes facilitent la synthèse du phosphate d'aminocarbonyle dihydrogène à partir de précurseurs plus simples .
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate d'aminocarbonyle dihydrogène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents produits en fonction des conditions de la réaction.
Réduction : Les réactions de réduction peuvent le convertir en composés plus simples.
Substitution : Il peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température et le pH, dépendent de la réaction et du produit souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers phosphates et carbamates, qui sont des intermédiaires importants dans les voies biochimiques .
Applications de la recherche scientifique
Le phosphate d'aminocarbonyle dihydrogène a de nombreuses applications en recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme intermédiaire dans la synthèse d'autres composés.
Biologie : Il joue un rôle essentiel dans le cycle de l'urée et la biosynthèse des pyrimidines, ce qui le rend indispensable à l'étude des voies métaboliques.
Médecine : Il est impliqué dans la synthèse des nucléotides, qui sont essentiels à la synthèse de l'ADN et de l'ARN. Cela le rend important pour la recherche en génétique et en biologie moléculaire.
Industrie : Il est utilisé dans la production d'engrais et d'autres produits chimiques industriels.
Mécanisme d'action
Le phosphate d'aminocarbonyle dihydrogène exerce ses effets en donnant son groupe carbamoyle à diverses molécules. Ce don est facilité par des enzymes telles que la synthétase de carbamoyl phosphate. Le composé interagit avec des cibles moléculaires telles que l'ornithine et l'aspartate dans les voies du cycle de l'urée et de la biosynthèse des pyrimidines .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamoyl phosphate : Chimiquement identique au phosphate d'aminocarbonyle dihydrogène.
Ester mono(formamide) de l'acide phosphorique : Structure et fonction similaires.
Monoanhydride carbamique phosphorique : Un autre composé apparenté avec des propriétés similaires.
Unicité
Le phosphate d'aminocarbonyle dihydrogène est unique en raison de son double rôle dans le cycle de l'urée et la biosynthèse des pyrimidines. Cette double fonctionnalité en fait un composé essentiel dans les voies métaboliques et le distingue des autres composés similaires .
Propriétés
IUPAC Name |
phosphono carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKYPRQEYGKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862253 | |
| Record name | Carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbamoyl phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
590-55-6 | |
| Record name | Carbamoyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAMYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC5KZW01Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbamoyl phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-aminophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1218495.png)


![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)


![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)
![[(4-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid](/img/structure/B1218509.png)

![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)
![(2E)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)


